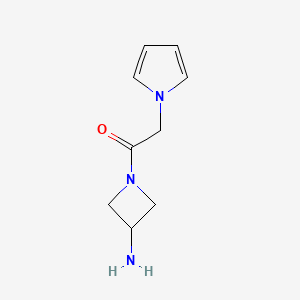1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one
CAS No.: 2091564-62-2
Cat. No.: VC3119807
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2091564-62-2 |
|---|---|
| Molecular Formula | C9H13N3O |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 1-(3-aminoazetidin-1-yl)-2-pyrrol-1-ylethanone |
| Standard InChI | InChI=1S/C9H13N3O/c10-8-5-12(6-8)9(13)7-11-3-1-2-4-11/h1-4,8H,5-7,10H2 |
| Standard InChI Key | LHOXQMQJPBJWQS-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CN2C=CC=C2)N |
| Canonical SMILES | C1C(CN1C(=O)CN2C=CC=C2)N |
Introduction
Basic Properties and Structural Information
1-(3-Aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one represents a complex molecular structure containing multiple functional groups. According to chemical databases, the compound is identified by CAS number 2091564-62-2 . The molecular structure consists of three key components: a pyrrole ring, an azetidine ring with an amino substituent at position 3, and an ethanone (acetyl) linkage between these two heterocyclic components.
The fundamental properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | 1-(3-Aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one |
| CAS Number | 2091564-62-2 |
| Molecular Formula | C9H13N3O |
| Molecular Weight | 179.22 g/mol |
| Functional Categories | Building Blocks; Miscellaneous |
The compound contains a pyrrole group, which is an aromatic organic heterocyclic compound consisting of a five-membered ring with four carbon atoms and one nitrogen atom that forms an amine functional group . The nitrogen of the pyrrole is connected to the ethanone bridge, which is then linked to the azetidine ring through its nitrogen atom. The azetidine portion features an amino group (-NH2) at the 3-position, contributing to the compound's potential reactivity and application in various chemical transformations.
Chemical Structure and Nomenclature
Understanding the nomenclature of 1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one requires breaking down its name into individual components that reflect its structural features:
-
"1-(3-aminoazetidin-1-yl)" refers to the substituted azetidine ring with an amino group at position 3. Azetidine is a four-membered heterocyclic compound containing one nitrogen atom. The "1-yl" indicates that the attachment to the rest of the molecule is through the nitrogen atom of the azetidine.
-
"2-(1H-pyrrol-1-yl)" refers to the pyrrole moiety. Pyrroles are aromatic heterocycles that consist of a five-membered ring with four carbon atoms and one nitrogen atom . The "1H" designation indicates that the hydrogen is attached to the nitrogen position 1, and "1-yl" indicates that the attachment to the rest of the molecule is through this nitrogen.
-
"ethan-1-one" refers to the carbonyl-containing linker between the two heterocyclic components, specifically an acetyl group.
The compound contains several key functional groups that contribute to its chemical behavior:
-
Pyrrole ring (aromatic heterocycle)
-
Azetidine ring (strained four-membered heterocycle)
-
Primary amine group (-NH2)
-
Carbonyl group (C=O)
-
Two nitrogen atoms that can serve as hydrogen bond acceptors
-
One nitrogen atom (from the primary amine) that can serve as both hydrogen bond donor and acceptor
Synthetic Routes and Preparation
One approach might involve the coupling of a suitably functionalized pyrrole derivative with a protected 3-aminoazetidine, followed by deprotection of the amino group. The coupling could involve the reaction of 1-(2-haloethanoyl)azetidine-3-amine (or a protected version thereof) with pyrrole under basic conditions.
Recent advancements in the synthesis of heterocyclic compounds suggest that microwave-assisted methods might be applicable to the synthesis of this compound, potentially leading to improved yields and shorter reaction times, as demonstrated for other pyrrole derivatives . A microwave-assisted approach could involve:
-
Reaction of N-(2-haloethanoyl)-3-aminoazetidine with pyrrole in the presence of a base
-
Microwave irradiation at controlled temperature (e.g., 70°C for 30 minutes)
-
Purification by conventional column chromatography
This approach would be consistent with the general methodology described for the synthesis of other pyrrole derivatives, where microwave irradiation significantly improved yields compared to conventional methods .
Current Research and Future Perspectives
Current research involving 1-(3-aminoazetidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one appears to be in the early stages, as evidenced by its classification primarily as a building block or research chemical rather than a compound with well-established applications . This suggests that the compound is likely being explored in various contexts rather than having a single dominant application.
Future research directions for this compound might include:
-
Structure-Activity Relationship (SAR) Studies: Investigation of how structural modifications to this basic framework affect biological activity or chemical reactivity.
-
Development of Synthetic Methodologies: Optimization of synthetic routes, potentially including microwave-assisted approaches that have proven beneficial for other pyrrole derivatives .
-
Medicinal Chemistry Applications: Given the presence of both pyrrole and azetidine moieties, which are found in various pharmaceuticals, exploration of potential bioactivities or use as a scaffold for drug discovery.
-
Materials Science Applications: Investigation of the compound's potential in polymer chemistry or materials science, particularly given the significance of pyrrole derivatives in conductive materials.
-
Catalysis Research: Exploration of the compound's potential as a ligand in metal-catalyzed reactions, given the multiple coordination sites available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume